molecular formula C10H13N3 B13197785 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine

2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13197785
M. Wt: 175.23 g/mol
InChI Key: SGPYJSZLWOAHAD-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a propan-2-yl group at the 2-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminopyridine and isopropyl bromide.

    Reaction Steps:

Industrial Production Methods

Industrial production methods often involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazo[1,2-a]pyridine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, alcohols, bases like sodium hydride.

Major Products

    Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.

    Reduction: Saturated imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. Their ability to modulate biological pathways makes them valuable in drug development.

Industry

Industrially, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular pathways. For example, as an enzyme inhibitor, it may block the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)imidazo[1,2-a]pyridine: Lacks the amine group at the 3-position.

    2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-ol: Contains a hydroxyl group instead of an amine group.

    2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-thiol: Contains a thiol group instead of an amine group.

Uniqueness

2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the propan-2-yl and amine groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-propan-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C10H13N3/c1-7(2)9-10(11)13-6-4-3-5-8(13)12-9/h3-7H,11H2,1-2H3

InChI Key

SGPYJSZLWOAHAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2C=CC=CC2=N1)N

Origin of Product

United States

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